molecular formula C8H12O5 B1586513 Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate CAS No. 62435-72-7

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

Cat. No. B1586513
CAS RN: 62435-72-7
M. Wt: 188.18 g/mol
InChI Key: GHVXSSBZJZUDSO-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a chemical compound with the empirical formula C8H12O5 . It is formed during the electrochemical dimethoxylation of methyl-2-furoate in a ceramic electrochemical microreactor .


Synthesis Analysis

The synthesis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate involves the electrochemical dimethoxylation of methyl-2-furoate . This process takes place in a ceramic electrochemical microreactor .


Molecular Structure Analysis

The molecular structure of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is represented by the SMILES string COC1OC(OC)(C=C1)C(=O)OC . The InChI representation is 1S/C8H12O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h4-6H,1-3H3 .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is the electrochemical dimethoxylation of methyl-2-furoate .


Physical And Chemical Properties Analysis

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate has a molecular weight of 188.18 . It has a refractive index of 1.449 (lit.) and a boiling point of 118-121 °C/12 mmHg (lit.) . The density of this compound is 1.175 g/mL at 25 °C (lit.) .

Scientific Research Applications

Alkylation and Derivative Formation

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is used in various alkylation reactions. One study demonstrated its utility in preparing methyl 3-alkyl-2,3-dihydro-3-furancarboxylates using lithium diisopropylamide and various alkylation agents, including alkyl halides and benzaldehyde (Kinoshita, Hirano, & Yoshida, 1991). This process highlights its role in synthesizing alkylated products.

Synthesis of Complex Compounds

The compound serves as a synthetic equivalent for 2(5H)-furanone, useful in preparing complex and biologically significant compounds. This approach facilitates the one-step synthesis of various classes of these compounds with high yields (Garzelli, Samaritani, & Malanga, 2008).

Role in Electrosynthesis

In the field of electrosynthesis, methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate can be prepared by oxidizing furan and reducing methanol solvent. This process is conducted in a thin-layer flow cell without intentionally added electrolyte, demonstrating an innovative method for synthesizing this compound (Horii, Atobe, Fuchigami, & Marken, 2005).

Use in Organic Synthesis

The compound is also instrumental in synthesizing 2-(2-furyl) 1,3-dicarbonyl compounds, achieved through intermolecular condensation with active methylene compounds. This method applies to various 1,3-dicarbonyl compounds, showcasing its versatility in organic synthesis (D’Ascoli, D’Auria, Piancatelli, & Scettri, 1979).

Contributions to Synthetic Chemistry

Further contributions of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate to synthetic chemistry include its role in the preparation of alkyl 1-(aryl)-2-pyrrolecarboxylates. This process highlights its ability to facilitate condensation reactions even with sterically bulky substituents (Kiely & Huang, 1987).

Safety And Hazards

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is classified as a combustible liquid . It has a flash point of 219.2 °F (104.00 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

methyl 2,5-dimethoxy-2H-furan-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVXSSBZJZUDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(O1)(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978003
Record name Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate
Source EPA DSSTox
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

CAS RN

62435-72-7
Record name Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate
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Record name Methyl 2,5-dihydro-2,5-dimethoxyfuran-2-carboxylate
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Record name Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate
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Record name Methyl 2,5-dihydro-2,5-dimethoxyfuran-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Mengeaud, O Bagel, R Ferrigno, HH Girault… - Lab on a Chip, 2002 - pubs.rsc.org
A ceramic electrochemical reactor (CEM) devoted to electrosyntheses was developed. The CEM was constituted by the assembly of five structured ceramic layers. On one layer, …
Number of citations: 53 pubs.rsc.org

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